molecular formula C17H23FN2O4S B4571592 {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B4571592
M. Wt: 370.4 g/mol
InChI Key: YGDPMDNBGXYWFV-UHFFFAOYSA-N
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Description

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is 370.13625655 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

[18F]p-MPPF for 5-HT1A Receptors Research A radiolabeled antagonist, [18F]p-MPPF, has been developed for studying the serotonergic neurotransmission in the brain with positron emission tomography (PET). This compound, closely related to the query chemical in structural motif and functional application, allows for the exploration of the serotonin 1A receptor's role in various neurological conditions. This research has facilitated a deeper understanding of the serotonergic system in animals and humans, contributing significantly to the field of neuroscience and the development of therapeutic strategies for neuropsychiatric disorders (Plenevaux et al., 2000).

Hypoglycemic Benzoic Acid Derivatives Research

Repaglinide and Related Compounds Another area of scientific research application for compounds with structural similarities to the query chemical involves the study of hypoglycemic benzoic acid derivatives, like repaglinide. These studies delve into the structure-activity relationships of these compounds, contributing to the development of new therapeutic agents for type 2 diabetes management. This research underscores the importance of specific chemical modifications in enhancing drug efficacy and selectivity, offering insights into drug design principles (Grell et al., 1998).

Neuroimaging and Alzheimer's Disease

Serotonin 1A Receptors in Alzheimer's Disease Compounds designed for neuroimaging, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, facilitate the study of serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research provides valuable information on the pathological changes in serotonin receptor distribution, contributing to our understanding of Alzheimer's disease progression and potential therapeutic targets (Kepe et al., 2006).

Synthetic Chemistry and Material Science

Synthetic Bacteriochlorins In material science, synthetic bacteriochlorins with integrated spiro-piperidine motifs showcase the application of complex organic synthesis in developing novel compounds with specific electronic and optical properties. These materials are crucial for advancing photodynamic therapy and solar energy conversion, illustrating the diverse applications of organic synthesis in creating functional materials for technological applications (Reddy et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Piperidine derivatives are a significant area of research in the pharmaceutical industry , suggesting potential future applications for this compound.

Properties

IUPAC Name

[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c1-24-15-5-4-14(18)12-16(15)25(22,23)20-10-6-13(7-11-20)17(21)19-8-2-3-9-19/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDPMDNBGXYWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.